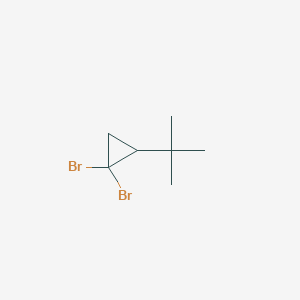
7,7'-(Butane-1,4-diyl)di(azepan-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7’-(Butane-1,4-diyl)di(azepan-2-one) is a chemical compound that belongs to the class of azepanones Azepanones are seven-membered heterocyclic compounds containing a nitrogen atom This particular compound is characterized by the presence of two azepan-2-one units connected by a butane-1,4-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(Butane-1,4-diyl)di(azepan-2-one) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butane-1,4-diamine with azepan-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 7,7’-(Butane-1,4-diyl)di(azepan-2-one) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 7,7’-(Butane-1,4-diyl)di(azepan-2-one).
Analyse Chemischer Reaktionen
Types of Reactions
7,7’-(Butane-1,4-diyl)di(azepan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced azepanone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxo-derivatives of azepanone.
Reduction: Reduced azepanone derivatives.
Substitution: Substituted azepanone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7,7’-(Butane-1,4-diyl)di(azepan-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7,7’-(Butane-1,4-diyl)di(azepan-2-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepan-2-one: A simpler analog with a single azepanone unit.
Butane-1,4-diamine: A precursor used in the synthesis of 7,7’-(Butane-1,4-diyl)di(azepan-2-one).
Adipic acid: Another compound used in the synthesis of azepanone derivatives.
Uniqueness
7,7’-(Butane-1,4-diyl)di(azepan-2-one) is unique due to its dual azepanone units connected by a butane-1,4-diyl linker. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
52224-44-9 |
|---|---|
Molekularformel |
C16H28N2O2 |
Molekulargewicht |
280.41 g/mol |
IUPAC-Name |
7-[4-(7-oxoazepan-2-yl)butyl]azepan-2-one |
InChI |
InChI=1S/C16H28N2O2/c19-15-11-5-3-9-13(17-15)7-1-2-8-14-10-4-6-12-16(20)18-14/h13-14H,1-12H2,(H,17,19)(H,18,20) |
InChI-Schlüssel |
ZULPDMULCORSIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)NC(C1)CCCCC2CCCCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



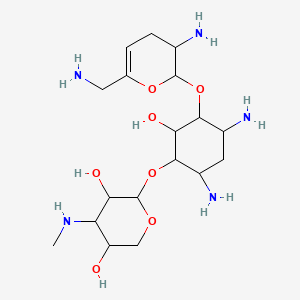
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)

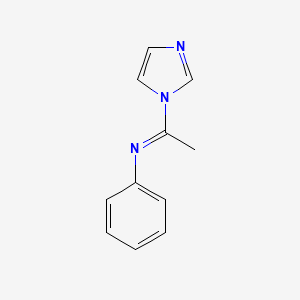
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
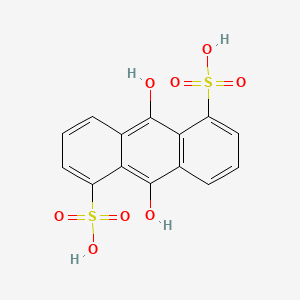
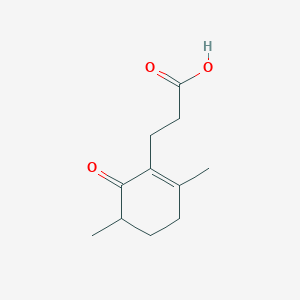
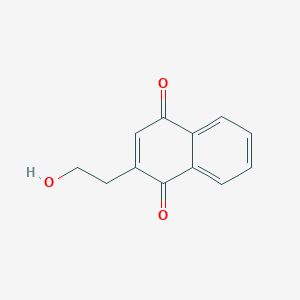
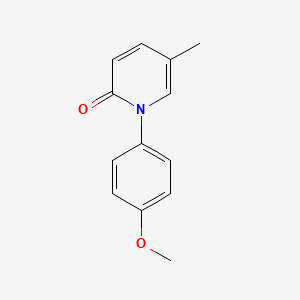

![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)

